molecular formula C7H7BrN2O B13345127 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one

2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No.: B13345127
M. Wt: 215.05 g/mol
InChI Key: GBRYDSGBIBWXIT-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one ( 2432829-50-8) is a high-purity chemical building block with a molecular formula of C7H7BrN2O and a molecular weight of 215.05 . This compound features a brominated pyrazole ring linked to a cyclobutanone group, a structure designed for advanced pharmaceutical research and development. The bromine atom at the 4-position of the pyrazole ring serves as a reactive handle for further functionalization via cross-coupling reactions, enabling the creation of diverse compound libraries for biological screening. Pyrazoline and pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their extensive therapeutic potential . Research indicates that such heterocyclic compounds demonstrate a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects . The specific juxtaposition of the electron-rich pyrazole and the strained cyclobutanone ring in this molecule makes it a valuable intermediate for exploring new chemical space in drug discovery programs, particularly for developing cannabinoid CB1 receptor antagonists and 5-lipoxygenase (5-LO) inhibitors . This product is provided with a guaranteed purity of 98% and should be stored at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)cyclobutan-1-one

InChI

InChI=1S/C7H7BrN2O/c8-5-3-9-10(4-5)6-1-2-7(6)11/h3-4,6H,1-2H2

InChI Key

GBRYDSGBIBWXIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1N2C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Cyclobutanone Derivatives

One prevalent method involves reacting cyclobutanone derivatives with 4-bromo-1H-pyrazole under basic conditions to facilitate N-alkylation or N-substitution at the pyrazole nitrogen.

  • Reaction Scheme:

    $$
    \text{Cyclobutanone derivative} + \text{4-bromo-1H-pyrazole} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one}
    $$

  • Typical Reaction Conditions:

    • Reagents: Cyclobutanone (or its derivatives), 4-bromo-1H-pyrazole, potassium carbonate (K₂CO₃) as base.
    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Temperature: Elevated, around 80°C.
    • Duration: 12–24 hours, monitored via Thin-Layer Chromatography (TLC).
    • Purification: Recrystallization or silica gel chromatography.

This method benefits from the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the cyclobutanone intermediate, promoting substitution and cyclization.

Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

Another advanced approach involves palladium-catalyzed cross-coupling to attach the bromopyrazole to a pre-functionalized cyclobutanone scaffold.

  • Reaction Scheme:

    $$
    \text{Cyclobutanone derivative with halogen} + \text{4-bromo-1H-pyrazole} \xrightarrow[\text{Catalyst}]{\text{Base, Solvent}} \text{2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one}
    $$

  • Typical Reaction Conditions:

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
    • Base: Sodium carbonate (Na₂CO₃).
    • Solvent: 1,2-Dimethoxyethane (DME) or dimethyl sulfoxide (DMSO).
    • Temperature: 130–150°C.
    • Method: Microwave irradiation accelerates the process, reducing reaction times to 20–30 minutes.
    • Purification: Preparative Thin-Layer Chromatography (TLC) or column chromatography.

This method allows for high yields and regioselectivity, especially suitable for complex molecule synthesis.

Cyclization of Precursors

Alternatively, synthesis can involve cyclization of suitable precursors such as 4-bromo-1H-pyrazole derivatives with cyclobutanone precursors under dehydrating or oxidative conditions.

Optimization Strategies

  • Temperature Control: Elevated temperatures (80–150°C) facilitate cyclization and substitution but must be optimized to prevent decomposition.
  • Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution and cross-coupling efficiency.
  • Catalyst Loading: Adequate palladium catalyst loading (1–5 mol%) improves coupling yields.
  • Reaction Monitoring: TLC, NMR, and MS should be used to track reaction progress and purity.

Data Tables and Comparative Analysis

Method Reagents Solvent Temperature Time Yield Notes
Nucleophilic substitution Cyclobutanone derivative, 4-bromo-1H-pyrazole, K₂CO₃ DMF 80°C 12–24h Moderate Suitable for small-scale synthesis
Suzuki-Miyaura coupling Bromocyclobutanone, 4-bromo-1H-pyrazole, Pd catalyst, Na₂CO₃ DME 130–150°C 20–30 min (microwave) High Efficient for complex synthesis
Cyclization of precursors Cyclobutanone derivatives, pyrazole derivatives Toluene/Acetic acid Reflux Several hours Variable Requires precursor availability

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(4-azido-1H-pyrazol-1-yl)cyclobutan-1-one, while oxidation with potassium permanganate can produce 2-(4-bromo-1H-pyrazol-1-yl)cyclobutan-1,2-dione .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one C₇H₇BrN₂O Cyclobutanone, 4-bromo-pyrazole High reactivity (strain-driven)
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate C₆H₇BrN₂O₂ Ester, 4-bromo-pyrazole Intermediate for drug synthesis
2-(4-Bromo-1H-pyrazol-1-yl)pyridine C₈H₆BrN₃ Pyridine, 4-bromo-pyrazole Ligand in coordination chemistry
4-Bromo-1H-pyrazole-5-carboxylic acid C₄H₃BrN₂O₂ Carboxylic acid, 4-bromo-pyrazole Building block for bioactive molecules
2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride C₅H₉BrClN₃ Amine, 4-bromo-pyrazole Pharmaceutical precursor

Key Observations :

  • Cyclobutanone vs. Ester/Pyridine: The cyclobutanone ring in the target compound introduces strain, enhancing reactivity in nucleophilic additions or ring-opening reactions compared to the more stable ester (C₆H₇BrN₂O₂) or pyridine (C₈H₆BrN₃) derivatives .
  • Bromine Substitution : The 4-bromo group on pyrazole is conserved across analogs, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Physicochemical Properties

Table 2: Comparative Physical Data
Compound Melting Point (°C) Spectral Features (IR/NMR) Reference
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Not reported IR: C=O (1670 cm⁻¹); ¹H-NMR: δ 1.16 (s, 6H)
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Not reported Purity: >97%; Commercial availability
2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride Not reported Molecular Weight: 226.502; Exact Mass: 224.967

Notes:

  • While direct data for the target compound are sparse, related pyrazole-ketone hybrids (e.g., dihydro-pyrazol-3-one in ) exhibit strong carbonyl IR signals (~1670 cm⁻¹) and characteristic alkyl proton NMR resonances.
  • Commercial availability of analogs like the methyl ester (CAS 1072944-71-8) suggests scalable synthesis routes for the target compound .

Biological Activity

The compound 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is a pyrazole derivative that has gained attention in recent years due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one can be represented as follows:

C6H6BrN3O\text{C}_6\text{H}_6\text{BrN}_3\text{O}

Key Properties:

  • Molecular Weight: 200.06 g/mol
  • Solubility: Slightly soluble in water, more soluble in organic solvents.
  • Melting Point: Not extensively characterized in literature.

The biological activity of pyrazole derivatives often involves their interaction with various molecular targets, including enzymes and receptors. The specific mechanism of action for 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is not fully elucidated but may involve:

  • Enzyme Inhibition: Binding to active sites of enzymes, thereby modulating their activity.
  • Receptor Interaction: Acting as an antagonist or agonist at specific receptors involved in disease pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings: A series of pyrazole compounds were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Compounds similar to 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one demonstrated promising antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
CompoundTarget OrganismMIC (µg/mL)Reference
2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-oneE. coli32
Similar Pyrazole DerivativeS. aureus16

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory effects:

  • Case Study: In a study assessing the anti-inflammatory potential of various pyrazoles, compounds showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound exhibited comparable efficacy to established anti-inflammatory drugs .
CompoundInhibitory Activity (%)Reference
2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-oneTNF-α: 75% at 10 µM
Indomethacin (Standard)TNF-α: 76% at 1 µM

Anticancer Potential

Preliminary studies suggest that pyrazole derivatives may possess anticancer properties:

  • Research Findings: The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)20
HeLa (Cervical Cancer)15

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Nucleophilic Substitution : React cyclobutanone derivatives with 4-bromo-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF or THF) to facilitate substitution at the pyrazole N1 position .
  • Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromopyrazole moiety to a pre-functionalized cyclobutanone scaffold .
  • Optimization : Adjust solvent polarity (e.g., THF for milder conditions, DMF for higher reactivity), temperature (room temperature to 80°C), and reaction time (monitored via TLC). Purify via silica gel chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity (e.g., cyclobutanone carbonyl at ~210 ppm, pyrazole protons at 7–8 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (expected [M+H]⁺ = 243.0).
  • X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with structurally analogous bromopyrazole derivatives (e.g., triclinic crystal systems in ) .
  • IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations .

Q. What are the key considerations for handling and storing 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent bromine loss or ketone degradation .
  • Stability Monitoring : Perform periodic TLC or HPLC analysis to detect decomposition (e.g., free pyrazole or cyclobutanone byproducts) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of the bromo substituent on the reactivity of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one in cross-coupling reactions?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density distribution, focusing on the bromine atom’s inductive effect on pyrazole ring electrophilicity .
  • Comparative Kinetics : Compare reaction rates with non-brominated analogs (e.g., 2-(1H-pyrazol-1-yl)cyclobutan-1-one) in Pd-catalyzed couplings. Monitor intermediates via in-situ IR or UV-Vis spectroscopy .
  • Substituent Screening : Synthesize derivatives with electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) at the pyrazole 4-position to assess substituent influence .

Q. What experimental approaches can address discrepancies in observed biological activities of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one derivatives across different studies?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 or HeLa) and compound concentrations (validated via LC-MS) to minimize variability .
  • Stability Profiling : Assess compound integrity under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) to rule out degradation artifacts .
  • Structure-Activity Relationship (SAR) : Compare bioactivity of analogs with varying substituents (e.g., 3,5-dimethyl vs. 4-bromo) to isolate structural determinants .

Q. How should researchers optimize the regioselectivity in the functionalization of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one to avoid undesired byproducts?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., SEM or Boc) on the pyrazole to steer reactivity toward the cyclobutanone carbonyl .
  • Catalyst Screening : Test Pd/XPhos or Ni/IPr systems for selective C–Br bond activation in cross-coupling, minimizing cyclobutanone ring-opening side reactions .
  • Reaction Monitoring : Use LC-MS or GC-MS to track intermediate formation and adjust conditions (e.g., lower temperature for slower, selective reactions) .

Data Contradiction Analysis

Q. How can researchers resolve inconsistencies in spectral data (e.g., NMR shifts) for 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one reported in different studies?

  • Methodological Answer :

  • Solvent/Temperature Effects : Replicate spectra in standardized solvents (CDCl₃ vs. DMSO-d₆) and temperatures (25°C) to isolate environmental influences .
  • Crystallographic Validation : Compare experimental NMR shifts with DFT-predicted values or X-ray-derived structural models (e.g., bond polarization effects in ) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight243.0 g/mol (calculated)
Key IR StretchesC=O (1700 cm⁻¹), C–Br (550 cm⁻¹)
¹³C NMR (Carbonyl)~210 ppm
Crystal System (Analog)Triclinic (P1)

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